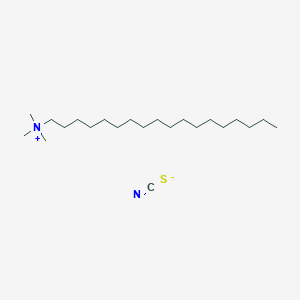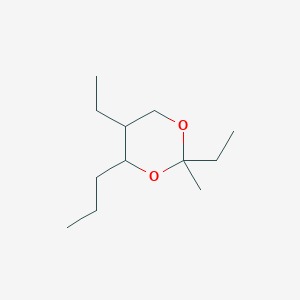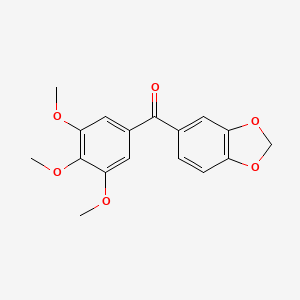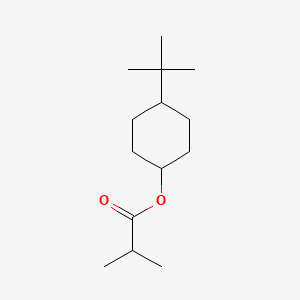
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate typically involves the quaternization of octadecylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: Common solvents include alcohols like methanol or ethanol.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to avoid impurities that could affect the final product.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate involves its interaction with both hydrophobic and hydrophilic substances. The long alkyl chain interacts with hydrophobic molecules, while the quaternary ammonium head interacts with hydrophilic molecules. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and facilitating the mixing of otherwise immiscible substances.
Comparación Con Compuestos Similares
- 1-Octadecanaminium, N,N,N-trimethyl-, chloride
- 1-Octadecanaminium, N,N,N-trimethyl-, bromide
- 1-Octadecanaminium, N,N,N-trimethyl-, acetate
Comparison: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties compared to its chloride, bromide, and acetate counterparts. The thiocyanate group can participate in specific chemical reactions that other anions cannot, making it valuable in certain synthetic and industrial applications.
Propiedades
Número CAS |
5462-99-7 |
|---|---|
Fórmula molecular |
C22H46N2S |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
trimethyl(octadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C21H46N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1-3/h5-21H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
HQCHSIHXAUHUPV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)




![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)




